6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Overview
Description
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C16H15NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a methoxy group at the 6th position, dimethyl groups at the 1st and 4th positions, and an aldehyde group at the 3rd position of the carbazole ring.
Mechanism of Action
Mode of Action
It is known that the carbazole structure is a key component in many biologically active compounds, suggesting that this compound may interact with its targets in a similar manner .
Result of Action
The molecular and cellular effects of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde’s action are currently unknown
Preparation Methods
The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde typically involves several steps. One common method includes the Fischer indole cyclization, where an appropriate precursor undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid to form the carbazole core.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of different solvents, catalysts, and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active carbazole derivatives.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde can be compared with other carbazole derivatives, such as:
3-Methoxy-2-methyl-9H-carbazole: Lacks the aldehyde group, which affects its reactivity and applications.
1,4-Dimethyl-9H-carbazole: Lacks both the methoxy and aldehyde groups, making it less versatile in chemical reactions.
6-Methoxy-9H-carbazole: Lacks the dimethyl groups, which can influence its electronic properties and reactivity.
The presence of the methoxy, dimethyl, and aldehyde groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXAGPKGSHRHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171001 | |
Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18073-15-9 | |
Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18073-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18073-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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